4,4'-((3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(oxy))bis(2,3,5,6-tetrafluorobenzaldehyde)

Description

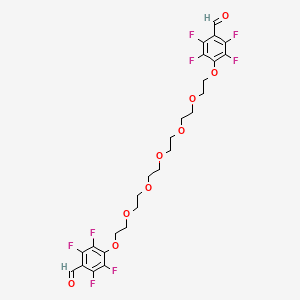

This compound, identified by CAS No. 443982-01-2 and synonyms like Bis-PEG5-TFP , features a central 3,6,9,12,15-pentaoxaheptadecane (a 17-atom PEG-like chain with five ether oxygens) linking two 2,3,5,6-tetrafluorobenzaldehyde groups via ether bonds. The structure combines fluorinated aromatic moieties with a hydrophilic PEG spacer, enabling applications in bioconjugation (via aldehyde reactivity) and materials science (due to fluorinated stability).

Properties

Molecular Formula |

C26H26F8O9 |

|---|---|

Molecular Weight |

634.5 g/mol |

IUPAC Name |

2,3,5,6-tetrafluoro-4-[2-[2-[2-[2-[2-[2-(2,3,5,6-tetrafluoro-4-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde |

InChI |

InChI=1S/C26H26F8O9/c27-17-15(13-35)18(28)22(32)25(21(17)31)42-11-9-40-7-5-38-3-1-37-2-4-39-6-8-41-10-12-43-26-23(33)19(29)16(14-36)20(30)24(26)34/h13-14H,1-12H2 |

InChI Key |

DBAPLEQGTDSSBG-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOC1=C(C(=C(C(=C1F)F)C=O)F)F)OCCOCCOCCOC2=C(C(=C(C(=C2F)F)C=O)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Physicochemical Properties

- Solubility: The PEG spacer in the target compound likely improves aqueous solubility compared to non-PEGylated analogs like B1 . However, heavy fluorination may reduce polarity, creating a balance between hydrophilicity and lipophilicity.

- Thermal Stability: Fluorinated aromatic rings (as in the target compound and the perfluoropropane derivative ) enhance thermal stability compared to non-fluorinated analogs.

- Critical Micelle Concentration (CMC) : While direct CMC data for the target compound is unavailable, highlights that PEG chain length significantly affects surfactant behavior. The PEG5 spacer may enable micelle formation at lower concentrations compared to shorter PEG chains .

Key Research Findings

Reactivity: The tetrafluorobenzaldehyde groups in the target compound are more electron-deficient than non-fluorinated benzaldehydes, accelerating Schiff base formation with amines .

Fluorination Impact: Fluorination increases resistance to metabolic degradation and improves membrane permeability, making the target compound advantageous over non-fluorinated PEGylated aldehydes .

PEG Spacer Role : The PEG5 chain balances the hydrophobicity of fluorinated aromatics, enabling applications in aqueous and organic phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.